molecular formula C8H7NOS B1349794 2-(Methylthio)phenyl isocyanate CAS No. 52260-30-7

2-(Methylthio)phenyl isocyanate

Cat. No. B1349794
CAS RN: 52260-30-7
M. Wt: 165.21 g/mol
InChI Key: WQXASSKJZYKJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)phenyl isocyanate is a chemical compound that is related to various isocyanate derivatives. Isocyanates are a family of highly reactive chemicals that contain the isocyanate group (-N=C=O). They are commonly used in the production of polyurethane foams, elastomers, and coatings. The methylthio group attached to the phenyl ring in 2-(Methylthio)phenyl isocyanate suggests that it may have unique reactivity and properties compared to other phenyl isocyanates.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano(phenylsulfinyl)methylthiophenyl isocyanides, involves the reaction of 2-aminobenzenethiols with subsequent ring closure to form benzothiazine derivatives . Another synthesis method for 2-substituted indoles includes the reaction of 2-(chloromethyl)phenyl isocyanides with organolithiums, which suggests that similar strategies could be employed for synthesizing 2-(Methylthio)phenyl isocyanate derivatives .

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the linear isocyanate group. In the case of phenyl isocyanate, rotational spectra studies have provided detailed information on the geometry of the molecule, including bond lengths and angles . These structural details are crucial for understanding the reactivity and interactions of the isocyanate group with other molecules.

Chemical Reactions Analysis

Isocyanates are known to participate in various chemical reactions. For instance, phenyl isocyanate undergoes hydrolysis in the presence of water and tertiary amines, which is a base-catalyzed process . Cycloaddition reactions with azirines result in bond cleavage and the formation of different products depending on the substituents and reaction conditions . These reactions highlight the versatility and reactivity of the isocyanate group.

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. For example, the IR and Raman spectral measurements of 2-Methoxyphenyl isocyanate provide insights into the vibrational structure of the molecule, which can be related to its physical properties . The mass spectrometric behavior of isocyanate derivatives under electron impact ionization reveals their fragmentation patterns, which are useful for structural elucidation .

Scientific Research Applications

  • Chemical Synthesis and Reactions : 2-(Methylthio)phenyl isocyanate is used as a reagent in chemical synthesis. It reacts with mono- and dicarboxylic acids to produce monoanilides and dianilides under solvent-free conditions. This reaction showcases its utility in synthesizing different chemical compounds (Hazarika & Tripathy, 2019).

  • Polymer Degradation : In a study about the reactivity of isocyanates with urethanes, 2-(Methylthio)phenyl isocyanate was investigated to understand conditions for allophanate formation. This research contributes to our understanding of the degradation of polymers and the stability of various compounds (Lapprand et al., 2005).

  • Organic Synthesis : It is used in the synthesis of 2-substituted indoles, indicating its role in facilitating complex organic reactions (Kobayashi et al., 2009).

  • Surface Chemistry : The interaction of phenyl isocyanate and phenyl isothiocyanate with surfaces was studied, providing insights into surface chemistry and molecular interactions, which is crucial for material science and nanotechnology applications (Loscutoff et al., 2010).

  • Electrolyte Improvement for Li-ion Batteries : Aromatic isocyanates, including phenyl isocyanate, have been used to enhance the performance of lithium-ion batteries. This signifies its potential in improving energy storage technologies (Zhang, 2006).

  • Biomedical Applications : Isocyanate-functional adhesives have been explored for biomedical applications, particularly in vascular closure, showcasing its potential in medical material science (Hadba et al., 2011).

Safety And Hazards

This chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-(Methylthio)phenyl isocyanate are not available, isothiocyanates are important organic synthetic intermediates and are widely applied in bioconjugate chemistry . This suggests potential future applications in the synthesis of complex organic compounds.

properties

IUPAC Name

1-isocyanato-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXASSKJZYKJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371748
Record name 2-(Methylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)phenyl isocyanate

CAS RN

52260-30-7
Record name 2-(Methylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)phenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)phenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)phenyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)phenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)phenyl isocyanate

Citations

For This Compound
3
Citations
MJ Haddadin, NC Chelhot… - The Journal of Organic …, 1974 - ACS Publications
2'-(Methylthio)-2, 2, 2-trifluoroacetanilide (lc). This com-pound was prepared analogously in 89.4% yield from 2-aminothioanisole and trifluoroacetyl chloride in the presence of 1 molar …
Number of citations: 18 pubs.acs.org
K Pilgram, RD Skiles - The Journal of Organic Chemistry, 1974 - ACS Publications
In an attempt to prepare a series of aromatic imidoyl chlorides as intermediates, 2'-(methylthio) acylanilides (1) were treated with phosgene in a manner similar to that re-ported for the …
Number of citations: 5 pubs.acs.org
RW Phifer - Chemical Health & Safety, 1999 - ACS Publications
SETTING EXPIRATION DATES There appear to be at least four factors that go into the establishment of an expiration date for a chemical reagent. First and foremost is the stability of the …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.